4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile
Overview
Description
4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile typically involves the cyclization of 3-hydrazinopyridine-dihydrochloride with 3-ethoxyacrylonitrile . Another method involves the coupling of 3-bromopyridine with 3-aminopyrazole . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzonitrile moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-pyrazol-1-yl)acetic acid
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- (Pyrazol-3-yl)-1,3,4-thiazol-2-amine
Uniqueness
4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorobenzonitrile moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-aminopyrazol-1-yl)-3-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWPCJSNRPPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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